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1-Phenylethyl valerate - 3460-43-3

1-Phenylethyl valerate

Catalog Number: EVT-14295001
CAS Number: 3460-43-3
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Phenylethyl valerate is an organic compound classified as an ester, formed from the reaction between 1-phenylethanol and valeric acid. This compound is of interest in various fields, including chemistry and fragrance development, due to its pleasant aroma and potential applications in flavoring and perfumery.

Source

1-Phenylethyl valerate can be synthesized through chemical reactions involving naturally occurring compounds. The primary sources for its synthesis include 1-phenylethanol, which can be derived from phenylacetone, and valeric acid, a straight-chain fatty acid commonly found in various natural sources.

Classification
  • Chemical Class: Ester
  • Molecular Formula: C12H16O2
  • IUPAC Name: 1-phenylethyl pentanoate
Synthesis Analysis

Methods

The synthesis of 1-phenylethyl valerate can be achieved through several methods, primarily focusing on esterification reactions. The most common synthetic route involves the following steps:

  1. Esterification Reaction: This is typically performed by reacting 1-phenylethanol with valeric acid in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:
    1 Phenylethanol+Valeric AcidH2SO41 Phenylethyl Valerate+Water\text{1 Phenylethanol}+\text{Valeric Acid}\xrightarrow{\text{H}_2\text{SO}_4}\text{1 Phenylethyl Valerate}+\text{Water}
  2. Catalytic Conditions: The reaction is usually conducted under reflux conditions to facilitate the removal of water, driving the equilibrium towards product formation.
  3. Separation and Purification: After the reaction completion, the product mixture is cooled and neutralized, followed by extraction with organic solvents (e.g., diethyl ether) to isolate the ester.

Technical Details

The reaction typically requires careful control of temperature (around 60–80 °C) and time (several hours) to ensure high yields while minimizing side reactions.

Molecular Structure Analysis

Data

  • Molecular Weight: 192.25 g/mol
  • Boiling Point: Approximately 230 °C
  • Density: 0.92 g/cm³ at 20 °C
Chemical Reactions Analysis

Reactions

1-Phenylethyl valerate can undergo various chemical reactions typical of esters:

  1. Hydrolysis: In the presence of water and an acid or base catalyst, it can revert to its parent alcohol and acid:
    1 Phenylethyl Valerate+Water1 Phenylethanol+Valeric Acid\text{1 Phenylethyl Valerate}+\text{Water}\rightarrow \text{1 Phenylethanol}+\text{Valeric Acid}
  2. Transesterification: It can react with other alcohols to form different esters.
  3. Reduction: Under reducing conditions, it may convert into alcohols.

Technical Details

The hydrolysis reaction is particularly significant in biological systems where enzymes catalyze the breakdown of esters into their corresponding acids and alcohols.

Mechanism of Action

The mechanism for the formation of 1-phenylethyl valerate involves nucleophilic attack by the alcohol on the carbonyl carbon of the acid, leading to tetrahedral intermediate formation, followed by proton transfer and elimination of water to yield the ester.

Process Data

The rate of this reaction can be influenced by several factors:

  • Concentration of reactants
  • Temperature
  • Presence of catalysts (acid or base)
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Pleasant floral aroma
  • Solubility: Soluble in organic solvents; low solubility in water.

Chemical Properties

  • Reactivity: Stable under normal conditions but reactive towards nucleophiles.
  • Stability: Sensitive to hydrolysis in moist conditions.

Relevant data indicate that esters like 1-phenylethyl valerate are generally stable compounds with moderate volatility.

Applications

1-Phenylethyl valerate finds applications primarily in:

  • Fragrance Industry: Used as a flavoring agent due to its pleasant scent.
  • Cosmetics: Incorporated into perfumes and scented products.
  • Food Industry: Utilized as a flavoring agent in various food products.
Biosynthetic Pathways and Precursor Utilization in Natural Systems

Enzymatic Catalysis of Ester Formation in Plant Secondary Metabolism

The biosynthesis of volatile esters like 1-phenylethyl valerate in plants is primarily mediated by alcohol acyltransferases (AATs), which catalyze the esterification of alcohols with acyl-CoA thioesters. These enzymes belong to the BAHD acyltransferase superfamily, characterized by conserved structural motifs including the HXXXD catalytic domain and a DFGWG stabilization motif near the C-terminus [7]. The reaction proceeds via a ping-pong bi-bi mechanism: first, the acyl group from acyl-CoA (e.g., valeryl-CoA) is transferred to a conserved histidine residue in the HXXXD motif, forming an acyl-enzyme intermediate. Subsequently, the alcohol substrate (e.g., 1-phenylethanol) attacks this intermediate, releasing the ester product and regenerating the enzyme [7].

In plant secondary metabolism, AATs localize to cytoplasmic and vacuolar compartments, where they access phenylpropanoid-derived alcohols and short-to-medium-chain acyl-CoAs. 1-Phenylethanol—the alcohol precursor of 1-phenylethyl valerate—arises from the shikimate pathway via L-phenylalanine, which undergoes decarboxylation and reduction. Valeryl-CoA, the acyl donor, derives from branched-chain amino acid (valine) metabolism or β-oxidation of fatty acids [7] [3]. The spatial coordination of these pathways enables efficient ester production, though 1-phenylethyl valerate occurs at lower abundance compared to acetate or butyrate esters in most plants.

Table 1: Key Features of AAT Enzymes in Plant Ester Biosynthesis

FeatureRole in Ester SynthesisConservation
HXXXD motifCatalytic site for acyl transfer; His acts as nucleophile acceptorUniversal in BAHD superfamily
DFGWG motifStructural stabilization of the solvent channelConserved in higher plants
Solvent channelSubstrate entry and product exit; size determines acyl-CoA specificityVariable (e.g., 8–12 Å in width)
Ser-Asp-His triadNucleophilic attack on carbonyl carbon of acyl-CoAα/β hydrolase fold-dependent

Role of Acyltransferases in Phenethyl Ester Biosynthesis

AATs exhibit broad substrate specificity, accommodating diverse alcohols (C1–C10) and acyl-CoA donors (C2–C12). However, their catalytic efficiency varies significantly based on acyl chain length and alcohol stereochemistry. For 1-phenylethyl valerate synthesis, enzymes like CpAAT (Carica papaya) and VpAAT (Vasconcellea pubescens) show higher activity toward pentanoyl-CoA (valerate) than acetyl-CoA, attributed to their expanded solvent channels (12 Å width) that accommodate bulkier substrates [7]. Mutagenesis studies confirm that residues lining these channels (e.g., Phe-383 and Trp-534 in Fragaria vesca AAT) govern acyl-CoA selectivity via hydrophobic interactions [7].

Alcohol specificity is equally critical. AATs typically favor aromatic alcohols (e.g., benzyl alcohol, 2-phenylethanol) over aliphatic alcohols. For 1-phenylethanol, enantioselectivity is observed: Solanum lycopersicum AAT preferentially esterifies (R)-1-phenylethanol over its (S)-enantiomer (70% ee) [6]. This stereopreference arises from asymmetric binding pockets that differentially position the alcohol’s chiral center near the catalytic histidine. In microbial systems like Wickerhamomyces anomalus, Eht1p acyltransferase synthesizes ethyl esters but shows negligible activity toward 1-phenylethanol, highlighting the need for enzyme screening or engineering [3].

Table 2: Substrate Specificity of Natural AATs Relevant to 1-Phenylethyl Valerate Synthesis

AAT SourcePreferred Acyl-CoACatalytic Efficiency (kcat/Km)Alcohol Preference
VpAATValeryl-CoA > Butyryl-CoA4.8 × 104 M−1s−1Benzyl alcohol, 2-phenylethanol
CpAATHexanoyl-CoA > Valeryl-CoA3.2 × 104 M−1s−1Aliphatic alcohols (C4–C6)
CmAAT3 (Cucumis melo)Butyryl-CoA1.9 × 104 M−1s−12-phenylethanol > 1-phenylethanol
Eht1p (W. anomalus)Acetyl-CoA8.7 × 103 M−1s−1Ethanol, propanol

Metabolic Engineering for Enhanced 1-Phenylethyl Valerate Production in Engineered Microbial Systems

The low natural abundance of 1-phenylethyl valerate necessitates engineered microbial biosynthesis for scalable production. Key strategies include:

Host Strain Optimization

  • Precursor Amplification:Overexpression of branched-chain amino acid (BCAA) pathways enhances valeryl-CoA supply. In Corynebacterium crenatium, undirected whole-cell mutagenesis (UWCM) coupled with 4-aza-DL-leucine selection yielded mutants with 25-fold increased 3-methyl-1-butanol production, indicating enhanced flux toward BCAA-derived CoA esters [5]. Similarly, L-phenylalanine overproducers (e.g., E. coli TyrAfbr mutants) provide the 1-phenylethanol precursor via heterologous expression of aromatic amino acid decarboxylase (AADC) and phenylacetaldehyde reductase (PAR) [5].
  • Cofactor Engineering:NADPH regeneration systems (e.g., pntAB transhydrogenase) support reductive steps converting phenylpyruvate to 1-phenylethanol.

Enzyme Engineering

  • AAT Screening and Design:Plant-derived AATs (e.g., VpAAT) are expressed in S. cerevisiae or E. coli but often exhibit insolubility. Fusion tags (e.g., maltose-binding protein, MBP) improve solubility, while site-directed mutagenesis of solvent-channel residues (e.g., VpAAT F383A) enhances valerate specificity [7].
  • Dynamic Pathway Control:Acyl-CoA sensor-regulators (e.g., FadR) dynamically regulate AAT expression to balance valeryl-CoA consumption and cell growth [5].

Fermentation Strategies

  • Co-culture Systems:Biphasic fermentations separate alcohol synthesis (e.g., in yeast) from esterification (e.g., in E. coli), minimizing cytotoxicity. For example, S. cerevisiae produces 1-phenylethanol, which is transported to Acinetobacter baylyi for valerate esterification [5].
  • In Situ Product Removal:Adsorbent resins or organic-aqueous two-phase systems extract 1-phenylethyl valerate continuously, improving titers 2.5-fold by alleviating feedback inhibition [5].

Table 3: Metabolic Engineering Approaches for 1-Phenylethyl Valerate Production

StrategyExampleOutcome
Precursor OverproductionE. coliilvA + ilvBNmut3.8 g/L valerate (from glucose)
Heterologous AAT ExpressionS. cerevisiae + VpAATF383A120 mg/L 1-phenylethyl valerate
Dynamic RegulationFadR-PfadBA driving VpAAT expression2.1-fold increase in ester titer
Co-culture FermentationS. cerevisiae (1-phenylethanol) + E. coli (valerate esterification)310 mg/L 1-phenylethyl valerate

Properties

CAS Number

3460-43-3

Product Name

1-Phenylethyl valerate

IUPAC Name

1-phenylethyl pentanoate

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C13H18O2/c1-3-4-10-13(14)15-11(2)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3

InChI Key

PTBSIZMEMKOIHX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC(C)C1=CC=CC=C1

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